4-(2-Iodoethyl)-1,1'-biphenyl

Description

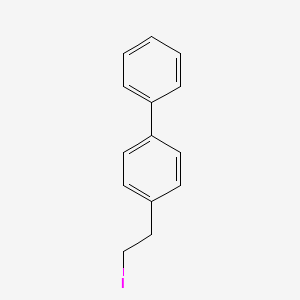

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodoethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13I/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQHVYBKLRWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Iodoethyl 1,1 Biphenyl

Retrosynthetic Analysis and Strategic Disconnections for 4-(2-Iodoethyl)-1,1'-biphenyl

Retrosynthetic analysis of this compound identifies two primary strategic disconnections. The first is the carbon-iodine (C-I) bond, a common functional group interconversion (FGI). This leads to the precursor 4-(2-hydroxyethyl)-1,1'-biphenyl, a more readily accessible intermediate. The hydroxyl group is a versatile functional handle for conversion to the iodide.

The second key disconnection breaks the carbon-carbon (C-C) bond between the two phenyl rings of the biphenyl (B1667301) scaffold. This disconnection points towards two main synthetic routes:

Cross-coupling reaction: This modern approach involves coupling a 4-substituted phenyl halide (or triflate) with a phenyl boronic acid (or another organometallic reagent). For instance, coupling 4-bromophenylboronic acid with a suitable partner containing the ethyl group, or coupling a 4-halobiphenyl derivative with a reagent to introduce the ethyl side chain.

Friedel-Crafts type reaction: A more classical approach could involve the acylation or alkylation of biphenyl. However, this method often suffers from issues with regioselectivity and polysubstitution, making it less ideal for the clean synthesis of a specifically substituted biphenyl like the target molecule.

The most logical and efficient retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound Image depicting the retrosynthetic pathway, starting from the target molecule and disconnecting at the C-I bond and then the C-C bond of the biphenyl core, leading to precursors like 4-(2-hydroxyethyl)-1,1'-biphenyl, 4-halobiphenyls, and phenylboronic acid derivatives.

This analysis establishes that the synthesis will likely proceed by first constructing the 4-substituted biphenyl core, followed by the functionalization of the ethyl side chain.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound is achieved through a multi-step process that combines the creation of the core biphenyl structure with the specific functionalization of the side chain.

Precursor Identification and Optimization in Iodination Reactions

The immediate precursor to the target compound is 4-(2-hydroxyethyl)-1,1'-biphenyl. The conversion of this primary alcohol to the corresponding iodide is a critical step. Several methods are available for this transformation, with the Appel and Finkelstein reactions being prominent examples.

Appel Reaction : This reaction provides a direct conversion of the alcohol to the alkyl iodide using a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). The reaction proceeds via an S_N2 mechanism, which is efficient for primary alcohols. commonorganicchemistry.comwikipedia.orgcommonorganicchemistry.com The driving force is the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.org

Finkelstein Reaction : This is a halide exchange reaction. iitk.ac.inwikipedia.orgbyjus.com The hydroxyl group of 4-(2-hydroxyethyl)-1,1'-biphenyl would first be converted into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with an iodide salt, like sodium iodide (NaI) in acetone (B3395972), facilitates an S_N2 displacement to yield the final product. wikipedia.orgbyjus.comtiwariacademy.com The choice of acetone as a solvent is strategic, as the resulting sodium tosylate or mesylate is insoluble and precipitates, driving the equilibrium towards the product. wikipedia.org

A comparison of these two primary iodination methods is presented below.

| Method | Reagents | Mechanism | Key Advantages |

|---|---|---|---|

| Appel Reaction | PPh₃, I₂, Imidazole (B134444) | S_N2 | Direct one-step conversion from alcohol. |

| Finkelstein Reaction (via Tosylate) | 1. TsCl, Pyridine 2. NaI, Acetone | S_N2 | High-yielding, driven by precipitation of byproduct. |

Regioselective Synthesis of the 1,1'-Biphenyl Core

The construction of the biphenyl scaffold is most effectively achieved using palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is renowned for its high efficiency, mild reaction conditions, and excellent regioselectivity in forming C-C bonds between sp²-hybridized carbons. tandfonline.comarabjchem.org

A common strategy involves coupling a 4-halobiphenyl, such as 4-bromobiphenyl, with a reagent that introduces the two-carbon side chain. For example, a Suzuki coupling with a protected ethylene (B1197577) glycol derivative containing a boronic acid function can be employed.

Alternatively, and more commonly, the biphenyl core is constructed first. A highly effective route is the Suzuki coupling of a 4-haloaryl compound bearing the ethyl precursor with phenylboronic acid. For instance, coupling 1-bromo-4-(2-hydroxyethyl)benzene (or its protected form) with phenylboronic acid in the presence of a palladium catalyst and a base yields 4-(2-hydroxyethyl)-1,1'-biphenyl. nih.gov The regioselectivity is precisely controlled by the positions of the halide and the boronic acid on the respective aromatic rings.

Catalytic Systems and Ligand Effects in this compound Synthesis

The success of the Suzuki-Miyaura coupling for synthesizing the 4-substituted biphenyl core is highly dependent on the catalytic system. These systems typically consist of a palladium precursor and a supporting ligand.

Palladium Precursors: Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). Air-stable precatalysts like NiCl₂(PCy₃)₂ have also been employed in nickel-catalyzed versions of the Suzuki coupling. nih.govacs.org

Ligand Effects: Ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction scope.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classical ligand. However, bulky, electron-rich phosphine ligands often provide superior results, especially for less reactive aryl chlorides or sterically hindered substrates.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for palladium-catalyzed cross-couplings, offering high stability and catalytic activity.

Water-Soluble Ligands: For aqueous-phase catalysis, ligands are often modified with hydrophilic groups like sulfonates to render the catalyst system water-soluble. researchgate.netnih.gov

The choice of ligand can significantly impact reaction efficiency, catalyst loading, and the ability to couple challenging substrates.

| Catalyst System | Typical Precursor | Common Ligand(s) | Key Features |

|---|---|---|---|

| Homogeneous Palladium | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, Buchwald-type phosphines | High efficiency, well-understood mechanism. |

| Homogeneous Nickel | NiCl₂(dme) | PCy₃, NHCs | Cost-effective alternative to palladium. nih.govacs.org |

| Aqueous Phase Catalysis | PdCl₂ | Sulfonated phosphines (e.g., TPPTS) | Enables use of water as a green solvent. researchgate.netmdpi.com |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing biphenyl derivatives. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

The Suzuki-Miyaura coupling, central to the synthesis of the biphenyl core, has been adapted to greener conditions.

Aqueous Media Synthesis : Performing the Suzuki coupling in water or a water-ethanol mixture is a significant green advancement. researchgate.netnih.govnih.gov This avoids the use of volatile and often toxic organic solvents. The use of specially designed water-soluble ligands or phase-transfer catalysts can facilitate these reactions, often with very low catalyst loadings. researchgate.netmdpi.commdpi.com

Solvent-Free Synthesis (Mechanochemistry) : Mechanochemical methods, such as ball milling, offer a completely solvent-free alternative for cross-coupling reactions. rsc.orgmdpi.comrsc.org The mechanical energy from grinding the solid reactants together with the catalyst is sufficient to drive the reaction to completion. rsc.orgmdpi.com This technique dramatically reduces waste and can lead to faster reaction times and higher yields compared to traditional solution-based methods. mdpi.com Recent studies have demonstrated the successful synthesis of biphenyl-derived materials via solvent-free, ligand-free oxidative homocoupling of aryl boronic acids using ball milling. rsc.orgrsc.org

Application of Biocatalysis and Organocatalysis

The application of biocatalysis and organocatalysis for the direct synthesis of this compound has not been specifically detailed in the reviewed scientific literature. While biocatalysis and organocatalysis are established fields for creating a wide array of chemical compounds with high selectivity and under mild conditions, their application to this specific target molecule is not yet reported. pnas.orgnih.govrsc.orgtudelft.nlacs.orgnih.gov

Biocatalysis: Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions. rsc.orgacs.orgnih.gov This approach is noted for its high stereo-, regio-, and chemoselectivity. acs.orgnih.gov Enzymes such as hydrolases, oxidoreductases, and transferases are commonly used in organic synthesis. rsc.orgnih.gov For instance, engineered enzymes have been utilized for the selective N-alkylation of pyrazoles with simple haloalkanes, demonstrating the potential for forming C-N bonds with alkyl halides. nih.gov Additionally, biocatalytic methods have been developed for the enantioselective synthesis of atropisomeric biaryls through kinetic resolution or desymmetrization, often employing lipases. nih.govacs.org Lipases have also been used for the chemoselective hydrolysis of biphenyl esters. mdpi.com However, no studies were found that specifically apply these or other enzymatic methods to the synthesis of this compound.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has seen significant growth, with applications in various asymmetric syntheses. nih.gov For example, organocatalytic methods have been developed for the synthesis of functionalized non-C2-symmetrical atropisomeric biaryls through direct arylation. nih.gov Furthermore, an organocatalyzed, solvent-free mechanochemical method has been used to synthesize novel bis-biphenyl substituted thiazolidinones. nih.gov While these examples show the power of organocatalysis in modifying biphenyl structures, the literature search did not yield any methods specifically for the introduction of a 2-iodoethyl group onto a biphenyl scaffold using organocatalysts.

Stereoselective Synthetic Strategies for Enantiomerically Enriched this compound Analogues

A search of the scientific literature did not reveal any established stereoselective synthetic strategies for producing enantiomerically enriched analogues of this compound. The development of chiral analogues of this compound would likely involve the creation of a stereocenter, for instance, by introducing chirality on the ethyl side chain or by generating atropisomers if the biphenyl rings are appropriately substituted to restrict rotation.

While general methods for the stereoselective synthesis of chiral biphenyls and other chiral molecules are well-documented, their specific application to this compound or its close analogues is not described. For example, highly diastereoselective syntheses of chiral biphenyl diphosphine ligands have been achieved through intramolecular Ullmann coupling. pnas.org Catalytic asymmetric synthesis of axially chiral biphenyls has also been a significant area of research, with methods like Suzuki-Miyaura coupling in the presence of chiral ligands being employed. researchgate.netnih.gov Additionally, biocatalytic approaches, such as enzymatic desymmetrization, have been used to produce enantioenriched biaryl atropisomers. nih.govacs.org

Despite these advances in asymmetric synthesis, no specific research has been found that applies these or other stereoselective strategies to generate enantiomerically enriched analogues of this compound.

Reaction Mechanisms and Reactivity Studies of 4 2 Iodoethyl 1,1 Biphenyl

Mechanistic Investigations of Transformations Involving the Iodoethyl Moiety

The iodoethyl group, characterized by a carbon-iodine bond, is the primary center for a variety of chemical transformations, including nucleophilic substitutions, radical-mediated reactions, and eliminations. The high polarizability and the nature of iodide as an excellent leaving group are central to this reactivity.

Nucleophilic Substitution Pathways at the Alkyl Iodide

The primary alkyl iodide structure of 4-(2-Iodoethyl)-1,1'-biphenyl makes it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an S\textsubscript{N}2 mechanism. In this pathway, a nucleophile attacks the electrophilic carbon atom bonded to the iodine, leading to the displacement of the iodide ion in a single, concerted step. libretexts.org The reactivity of the substrate is influenced by the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. libretexts.org

Analogous compounds, such as 4-(2-chloroethyl)-1,1'-biphenyl, readily undergo nucleophilic substitution where the halogen is replaced by nucleophiles like amines or alcohols. smolecule.com Given that iodide is a superior leaving group compared to chloride, this compound is expected to exhibit even greater reactivity. A common example of such a transformation is the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile to form an ether. For instance, the reaction of 2-phenylphenol (B1666276) with 2-bromoethyl acrylate (B77674), a similar alkyl halide, proceeds via this mechanism.

The general scheme for a nucleophilic substitution reaction on this compound can be depicted as:

Biphenyl-CH₂CH₂-I + Nu⁻ → Biphenyl-CH₂CH₂-Nu + I⁻

Where Nu⁻ represents a generic nucleophile.

| Factor | Effect on SN2 Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Increases with stronger nucleophiles (e.g., RS⁻ > RO⁻ > R₂NH > ROH) | Stronger nucleophiles are more effective at attacking the electrophilic carbon. |

| Solvent | Favored by polar aprotic solvents (e.g., DMSO, DMF, Acetone) | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

| Leaving Group | Iodide (I⁻) is an excellent leaving group. | Iodide is a very weak base and is highly stable, facilitating its departure. libretexts.org |

| Substrate Structure | Primary alkyl halide structure favors SN2 over SN1. | Minimal steric hindrance allows for backside attack by the nucleophile. |

Radical-Mediated Reactions and Cyclizations

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a primary alkyl radical. This reactivity is central to various radical-mediated transformations. These reactions are typically initiated by radical initiators (e.g., AIBN) or by photolysis. nih.gov

Once formed, the 4-(2-biphenylethyl) radical can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions if a suitable internal reaction partner is present. The stability of organic radicals is a crucial factor in these reactions and can be tuned through steric and electronic effects. rsc.org

Research on related iodo-compounds demonstrates their utility in radical additions. For example, N-(2-iodoethyl) derivatives have been used in stereoselective conjugate radical additions. samipubco.com A notable transformation is the iodoazidation of related styrenes, which produces compounds like 4-(1-azido-2-iodoethyl)-1,1'-biphenyl, highlighting the susceptibility of the ethylenic precursor to radical/ionic addition involving the iodine atom. hbni.ac.in

| Reaction Type | Description | Potential Product from this compound |

|---|---|---|

| Dehalogenation | Replacement of the iodine atom with a hydrogen atom using a radical chain reaction with a reagent like tributyltin hydride (Bu₃SnH). | 4-Ethyl-1,1'-biphenyl |

| Radical Addition | The alkyl radical adds across a π-bond (e.g., an alkene or alkyne). | Functionalized biphenyl (B1667301) derivatives with extended carbon chains. |

| Radical Cyclization | Intramolecular attack of the radical onto an aromatic ring or other unsaturated group within the molecule (requires a suitable precursor). | Polycyclic aromatic systems. |

Elimination Reactions Leading to Unsaturated Derivatives

This compound can undergo elimination reactions, typically under basic conditions, to form 4-vinyl-1,1'-biphenyl. This reaction competes with the S\textsubscript{N}2 reaction and is favored by strong, sterically hindered bases and higher temperatures. The most common mechanism for this dehydrohalogenation is the E2 (bimolecular elimination) pathway, where the removal of a proton from the β-carbon and the expulsion of the iodide leaving group occur simultaneously.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, in the case of this compound, there is only one possible alkene product.

The general scheme for the elimination reaction is:

Base + Biphenyl-CH₂CH₂-I → Biphenyl-CH=CH₂ + Base-H⁺ + I⁻

The choice of base is critical in directing the reaction towards elimination over substitution.

| Reagent Condition | Predominant Reaction | Rationale |

| Strong, non-hindered base (e.g., NaOH, EtO⁻) | Mixture of S\textsubscript{N}2 and E2 | Strong bases can act as both nucleophiles and bases. |

| Strong, hindered base (e.g., t-BuOK) | E2 is favored | Steric bulk hinders nucleophilic attack, promoting proton abstraction. |

| High Temperature | E2 is favored | Elimination has a higher activation energy and is entropically favored. |

Reactivity of the Biphenyl System in this compound

The biphenyl core consists of two phenyl rings linked by a single bond. The reactivity of this system is characteristic of aromatic compounds, primarily involving electrophilic substitution. The presence of the iodoethyl group influences the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Functionalization Studies

The biphenyl system undergoes electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on one of the aromatic rings. rsc.org In this compound, the two rings are not equivalent. The ring bearing the iodoethyl substituent is deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of the alkyl halide group. Conversely, the unsubstituted phenyl ring behaves as an activated ring relative to the substituted one.

Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur predominantly on the unsubstituted ring. youtube.com The phenyl group itself is an ortho-, para-directing activator. This means that incoming electrophiles will be directed to the positions ortho (2' and 6') and para (4') to the point of attachment to the other ring. youtube.com Steric hindrance may reduce the amount of ortho-substitution, often making the para-substituted product the major isomer.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4'-(Nitro)-4-(2-iodoethyl)-1,1'-biphenyl |

| Bromination | Br₂, FeBr₃ | 4'-(Bromo)-4-(2-iodoethyl)-1,1'-biphenyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4'-(Acyl)-4-(2-iodoethyl)-1,1'-biphenyl |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Biphenyl Core

While the iodoethyl group is generally not the site for transition metal-catalyzed cross-coupling, the biphenyl core of the molecule can be readily functionalized to participate in these powerful C-C and C-heteroatom bond-forming reactions. eie.grchemie-brunschwig.ch If this compound were to be halogenated on the aromatic ring (e.g., through electrophilic bromination as described above), the resulting aryl halide becomes an excellent substrate for reactions like Suzuki-Miyaura, Heck, and Negishi couplings. smolecule.comumb.edu

For example, a derivative such as 4'-bromo-4-(2-iodoethyl)-1,1'-biphenyl could be coupled with a boronic acid in a Suzuki-Miyaura reaction. The catalytic cycle for such a reaction typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the biphenyl derivative.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

These reactions provide a powerful method for the synthesis of more complex, functionalized biphenyl structures, which are prevalent in pharmaceuticals and materials science. rsc.org

Derivatization Strategies Employing this compound as a Chemical Building Block

As a versatile chemical intermediate, this compound is amenable to various derivatization strategies that leverage the high reactivity of the primary alkyl iodide. The C-I bond is relatively weak, and iodide is an excellent leaving group, facilitating nucleophilic substitution reactions. savemyexams.comucsb.eduebsco.com

The formation of new carbon-carbon bonds is fundamental to the assembly of complex organic molecules. princeton.eduiupac.orgorganic-chemistry.orgnih.gov this compound provides a reliable electrophilic partner for various carbon nucleophiles, enabling the extension of its carbon skeleton.

Key C-C bond-forming reactions include:

Alkylation of Enolates and Carbanions: The compound can react with pre-formed enolates of ketones, esters, and other carbonyl compounds, as well as with organometallic reagents like Grignard or organolithium reagents. rug.nl This classic S_N2 reaction attaches the biphenylethyl group to a new carbon center.

Palladium-Catalyzed Cross-Coupling Reactions: While direct cross-coupling with sp³-hybridized halides can be challenging, modern palladium-catalyzed methods enable the coupling of alkyl halides with organometallic partners. core.ac.uk For instance, conditions have been developed for the alkylation of sp³ C-H bonds using alkyl iodides, which could be applied to this system. nih.gov

Radical Additions: The iodoethyl group can participate in radical reactions. For example, radical addition to alkenes or alkynes can be initiated, leading to more complex structures. This approach has been used to synthesize novel amino acids by reacting iodoethyl-functionalized heterocycles with radical acceptors.

| Reaction Type | Nucleophile/Reagent | Product Type | Key Conditions |

|---|---|---|---|

| Malonic Ester Synthesis | Diethyl malonate | Substituted malonic ester | Strong base (e.g., NaOEt) |

| Enolate Alkylation | Ketone enolate | α-Alkylated ketone | LDA, THF, -78 °C |

| Cyanide Substitution | Sodium cyanide (NaCN) | 4-(2-Cyanoethyl)-1,1'-biphenyl | Polar aprotic solvent (e.g., DMSO) |

| Palladium-Catalyzed Alkylation | 8-Aminoquinoline benzamide | α-Alkylated amide | Pd(OAc)₂, K₂CO₃, pivalic acid |

Table 1: Representative C-C Bond-Forming Reactions with this compound.

The electrophilic nature of this compound is highly effective for forming bonds with various heteroatoms, such as nitrogen, oxygen, and sulfur, through nucleophilic substitution. mdpi.comnih.gov These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. ucsb.eduucalgary.caibchem.com

Common strategies for heteroatom incorporation include:

Amination: Reaction with ammonia, primary, or secondary amines yields the corresponding primary, secondary, or tertiary amines.

Azidation: The use of sodium azide (B81097) (NaN₃) readily converts the alkyl iodide to an alkyl azide. This azide can then be reduced to a primary amine or used in "click chemistry" reactions like the Huisgen cycloaddition.

Ether and Thioether Formation: Alkoxides (RO⁻) and thiolates (RS⁻) are potent nucleophiles that can displace the iodide to form ethers and thioethers, respectively.

While the saturated iodoethyl group cannot directly participate in pericyclic cycloaddition reactions, it can be easily converted into a reactive dienophile. Base-induced elimination (E2 reaction) of hydrogen iodide from this compound would yield 4-vinyl-1,1'-biphenyl. This vinyl derivative is an excellent substrate for [4+2] cycloadditions (Diels-Alder reactions) with conjugated dienes, providing access to complex cyclic and polycyclic frameworks. acs.orgnih.govacs.org Similarly, photochemical [2+2] cycloadditions with alkenes could be envisioned. ntnu.edu

| Reaction Type | Nucleophile | Functional Group Introduced |

|---|---|---|

| Amination | Ammonia (NH₃) | Primary Amine (-NH₂) |

| Azidation | Sodium Azide (NaN₃) | Azide (-N₃) |

| Etherification | Sodium Phenoxide (NaOPh) | Phenyl Ether (-OPh) |

| Thioetherification | Sodium Thiophenoxide (NaSPh) | Phenyl Thioether (-SPh) |

| Phosphine (B1218219) Synthesis | Lithium diphenylphosphide (LiPPh₂) | Diphenylphosphine (-PPh₂) |

Table 2: Examples of Heteroatom Incorporation via Nucleophilic Substitution.

Kinetic and Thermodynamic Characterization of Reactions Involving this compound

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

The rates of nucleophilic substitution reactions involving this compound are typically studied by monitoring the concentration of reactants or products over time. As a primary iodoalkane, it is expected to react via an S_N2 mechanism, where the rate is dependent on the concentrations of both the substrate and the nucleophile (rate = k[R-I][Nu]). ucalgary.caucalgary.ca

Kinetic studies performed at various temperatures allow for the determination of important activation parameters through the Arrhenius and Eyring equations. libretexts.orgyoutube.com

Activation Energy (Eₐ): The minimum energy required for a reaction to occur, obtained from an Arrhenius plot (ln k vs. 1/T). rsc.org

Enthalpy of Activation (ΔH‡): The change in enthalpy in going from reactants to the transition state. researchgate.net

Entropy of Activation (ΔS‡): The change in entropy when the transition state is formed. For a bimolecular (S_N2) reaction, ΔS‡ is typically negative, indicating a more ordered transition state compared to the two separate reactants. researchgate.netchemrxiv.org

While specific experimental data for this compound is not broadly published, kinetic parameters can be estimated based on studies of similar iodoalkanes. pnnl.govresearchgate.netnih.govrsc.orgnih.gov

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| 298 | 5.0 x 10⁻⁴ | 75 | -45 | 88.4 |

| 308 | 1.5 x 10⁻³ | 75 | -45 | 88.9 |

| 318 | 4.2 x 10⁻³ | 75 | -45 | 89.3 |

| 328 | 1.1 x 10⁻² | 75 | -45 | 89.8 |

Table 3: Hypothetical Kinetic and Activation Parameters for the reaction of this compound with a representative nucleophile (e.g., 0.1 M Azide in DMSO). Values are illustrative of a typical S_N2 process.

A reaction profile map, or reaction coordinate diagram, provides a visual representation of the energy changes that occur as reactants are converted into products. oeducat.org For a typical S_N2 reaction of this compound, the diagram shows a single energy barrier, corresponding to the transition state, and no stable intermediates. youtube.comlibretexts.org

The key features of the profile are:

Reactants: this compound and the nucleophile at an initial energy level.

Transition State: A high-energy, unstable arrangement where the nucleophile-carbon bond is partially formed and the carbon-iodine bond is partially broken. The energy difference between the reactants and the transition state is the Gibbs free energy of activation (ΔG‡). acs.org

Products: The substituted product and the iodide leaving group at the final energy level.

If ΔG < 0 (exergonic), the reaction is spontaneous, and the equilibrium favors the products. The equilibrium constant K_eq will be greater than 1.

If ΔG > 0 (endergonic), the reaction is non-spontaneous, and the equilibrium favors the reactants (K_eq < 1).

Thermodynamic parameters for the biphenyl core structure and its derivatives can be determined experimentally via calorimetry or estimated using computational methods. ariel.ac.ilrsc.orgnist.gov For most S_N2 reactions with good leaving groups like iodide and effective nucleophiles, the reaction is typically exergonic, leading to high conversion to the desired product.

Advanced Analytical Techniques for Mechanistic Elucidation in 4 2 Iodoethyl 1,1 Biphenyl Chemistry

In Situ and Operando Spectroscopic Methods for Real-Time Reaction Monitoring

In situ (in the reaction mixture) and operando (while the reaction is running under catalytic conditions) spectroscopy are indispensable tools for observing a reaction as it happens. These methods provide a direct window into the dynamic changes in molecular structure and concentration, allowing for the identification of intermediates that might be missed by conventional offline analysis.

Time-resolved Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, products, and intermediates throughout a reaction. Operando IR spectroscopy is particularly powerful for monitoring changes in functional groups, such as the C-I bond in 4-(2-Iodoethyl)-1,1'-biphenyl or the formation of new bonds during substitution or elimination reactions researchgate.netunito.it. By coupling an IR spectrometer to a reaction vessel, changes in vibrational frequencies can be recorded continuously, providing kinetic data and mechanistic insights mdpi.com.

Similarly, time-resolved NMR spectroscopy can follow the appearance and disappearance of signals corresponding to specific protons or carbon atoms in the reacting molecules. For instance, in a substitution reaction involving the iodoethyl group, one could monitor the distinct shifts of the methylene (B1212753) protons adjacent to the iodine atom as they transform into the product. While specific studies on this compound are not available, the 1H NMR spectrum of the parent biphenyl (B1667301) is well-characterized, providing a baseline for such studies chemicalbook.comrsc.org.

Illustrative Data for Reaction Monitoring by 1H NMR:

This interactive table shows a hypothetical scenario for monitoring a substitution reaction where the iodoethyl group (-CH2CH2I) of the title compound is converted to a new functional group (-CH2CH2-Nu). The chemical shifts (δ) of the methylene protons would be expected to change significantly.

| Time (min) | Reactant α-CH₂ Signal (δ ppm) | Product α-CH₂ Signal (δ ppm) | % Conversion |

| 0 | ~3.35 | - | 0 |

| 10 | ~3.35 | ~2.90 | 25 |

| 30 | ~3.35 | ~2.90 | 60 |

| 60 | ~3.35 | ~2.90 | 95 |

| 120 | - | ~2.90 | >99 |

Note: Chemical shifts are estimates for illustrative purposes.

Mass spectrometry (MS) is exceptionally sensitive for detecting and identifying short-lived or low-concentration intermediates. Techniques like Electrospray Ionization (ESI-MS) can be coupled directly to a reaction mixture, allowing for the real-time sampling and analysis of charged intermediates. This would be particularly useful for studying reactions of this compound that proceed through carbocationic or other charged transient species. By observing the mass-to-charge ratio of ions in the solution as the reaction progresses, one can identify and structurally characterize fleeting intermediates that are key to the mechanism nih.gov.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful method for tracing the fate of specific atoms or molecular fragments during a reaction chemrxiv.orgscbt.com. By replacing an atom with its heavier, stable isotope (like replacing 1H with 2H/Deuterium (B1214612) or 12C with 13C), its path can be followed using NMR or mass spectrometry.

To understand the mechanism of reactions involving the ethyl group of this compound, specific isotopic labeling would be invaluable. For example, in an elimination reaction to form 4-vinyl-1,1'-biphenyl, one could synthesize the starting material with deuterium atoms on either the α-carbon (adjacent to iodine) or the β-carbon (adjacent to the biphenyl ring). Analyzing the position of the deuterium in the final product would unambiguously determine the stereochemistry and regiochemistry of the elimination (e.g., syn vs. anti-elimination).

Similarly, 13C labeling of one of the carbons in the ethyl chain would allow its position to be tracked, confirming whether any skeletal rearrangements occur during the reaction. These labeling patterns can be definitively analyzed by 13C NMR or by observing mass shifts in mass spectrometry nih.gov.

Hypothetical Labeling Study for an Elimination Reaction:

| Labeled Reactant | Expected Product | Mechanistic Information Gained |

| 4-(2-Iodo-1,1-dideuterioethyl)-1,1'-biphenyl | 4-(2,2-dideuteriovinyl)-1,1'-biphenyl | Confirms no H/D scrambling at the β-position. |

| 4-(2-Iodo-2,2-dideuterioethyl)-1,1'-biphenyl | 4-(1,1-dideuteriovinyl)-1,1'-biphenyl | Confirms which carbon atom retains its hydrogens. |

| 4-(2-Iodoethyl-1-13C)-1,1'-biphenyl | 4-(Vinyl-2-13C)-1,1'-biphenyl | Traces the carbon skeleton to rule out rearrangements. |

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with its heavier isotope changes the rate of a chemical reaction wikipedia.org. This effect is most pronounced when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction princeton.eduepfl.ch. Measuring the KIE (the ratio of the rate constant of the light isotopologue to the heavy one, kL/kH) provides powerful evidence for the transition state structure.

For this compound, a significant primary KIE would be expected for C-H bond cleavage if a deuterium atom were substituted for a hydrogen on the ethyl group during an E2 elimination reaction. Conversely, a lack of a significant KIE would suggest that C-H bond cleavage is not involved in the slowest step. The replacement of 12C with 13C or 127I with a different iodine isotope could also provide subtle but measurable effects to probe bond changes at those positions libretexts.org.

Typical Kinetic Isotope Effect Values and Their Interpretation:

| Isotopic Substitution | Typical klight/kheavy Value | Interpretation |

| C-H vs. C-D | 2–8 | Primary KIE; C-H bond is broken in the rate-determining step. |

| C-H vs. C-D | 0.7–1.5 | Secondary KIE; hybridization of the C-H bond changes near the reaction center. |

| 12C-I vs. 13C-I | 1.02–1.05 | Primary KIE; C-I bond is broken in the rate-determining step. |

Crystallographic Analysis of Intermediates and Reaction Products

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While it is challenging to capture and crystallize transient intermediates, the structural analysis of stable products or, in some cases, isolable intermediates, can provide crucial mechanistic clues. For reactions involving this compound, crystallographic analysis of the product could confirm stereochemistry, which in turn informs the mechanism by which it was formed. For example, determining the relative stereochemistry of a substitution product would help differentiate between SN1 and SN2 pathways. Although no specific crystallographic studies aimed at mechanistic elucidation for the title compound are reported, the crystal structures of many related biphenyl derivatives have been determined, establishing foundational knowledge of their conformational properties researchgate.netnih.gov.

Emerging Research Avenues and Future Directions for 4 2 Iodoethyl 1,1 Biphenyl in Chemical Sciences

Exploration of 4-(2-Iodoethyl)-1,1'-biphenyl in Materials Science Precursor Development

The biphenyl (B1667301) unit is a foundational component in many advanced materials due to its rigidity, thermal stability, and unique electronic properties. The compound this compound serves as an exceptional precursor for a new generation of functional materials, including polymers and supramolecular structures.

The presence of the iodoethyl group is critical, as it provides a reactive site for initiating polymerization or for grafting the biphenyl moiety onto other structures. For instance, this group can be transformed to initiate living polymerization processes, leading to well-defined polymers with biphenyl side chains. These polymers are expected to exhibit high thermal stability and specific liquid crystalline or photophysical properties, making them suitable for applications in electronics and optics.

Furthermore, derivatives of biphenyl have been successfully used to create advanced materials such as hybrid nanofibers. For example, 4,4'-bis(triethoxysilyl)-1,1'-biphenyl (B53964) has been used to produce purely hybrid organic-inorganic organosilane nanofibers through a sol-gel process combined with electrospinning. This demonstrates the potential for functionalized biphenyls to form novel nanomaterials without the need for polymer additives. Similarly, this compound could be used to functionalize surfaces or nanoparticles, imparting the desirable properties of the biphenyl group to the material.

In the realm of supramolecular chemistry, biphenyl derivatives are used to construct complex, self-assembling systems. The directed, non-covalent interactions of functionalized biphenyls on surfaces can create ordered molecular arrays. The iodoethyl group on this compound can be used as a synthetic handle to attach moieties that drive self-assembly through hydrogen bonding, metal coordination, or other non-covalent forces, opening pathways to new sensors and molecular machines.

| Precursor Type | Potential Material | Key Enabling Feature of Precursor |

| Biphenyl Acrylates | Crosslinked Polymers | Polymerizable acrylate (B77674) group |

| Silylated Biphenyls | Hybrid Nanofibers | Sol-gel forming silyl (B83357) group |

| This compound | Functional Polymers | Reactive iodoethyl group |

| This compound | Surface-Modified Materials | Grafting via C-I bond chemistry |

Investigation of Novel Reactivity and Unprecedented Chemical Transformations

The reactivity of this compound is dominated by the carbon-iodine bond, a versatile functional group in organic synthesis. Beyond standard substitution and coupling reactions, the specific arrangement of the iodoethyl group on the biphenyl scaffold allows for unique and unprecedented chemical transformations, particularly intramolecular reactions.

One of the most promising areas of novel reactivity is in electrophile-induced intramolecular cyclization. The iodoethyl group can serve as a precursor to a carbocation or a radical that can attack the electron-rich biphenyl ring system. This can lead to the formation of fused or bridged polycyclic aromatic systems, which are of significant interest in medicinal chemistry and materials science. For instance, related studies have shown that 2-(arylethynyl)biphenyls can undergo ICl-induced cyclization to produce polycyclic aromatic iodides nih.gov. A similar strategy could be envisioned for this compound, potentially leading to dihydro-phenanthrene derivatives or other complex carbocyclic skeletons.

The interplay between the biphenyl rings can also influence the reactivity of the iodoethyl group. The electronic effects of substituents on one ring can be transmitted to the other, modulating the reactivity of the C-I bond. This allows for fine-tuning of the molecule's reactivity in cross-coupling reactions or nucleophilic substitutions, enabling the synthesis of complex derivatives that would be otherwise difficult to access.

| Reaction Class | Potential Product | Mechanistic Pathway |

| Intramolecular Cyclization | Dihydrophenanthrenes | Electrophilic Aromatic Substitution |

| Suzuki Cross-Coupling | Functionalized Biphenyls | Palladium-Catalyzed C-C Coupling |

| Nucleophilic Substitution | Ethers, Amines, etc. | SN1/SN2 Displacement of Iodide |

Design and Synthesis of Derivatives for Specific Chemical Probes (non-clinical)

Chemical probes are essential tools for understanding biological systems and for various analytical applications. The biphenyl scaffold is an attractive core for such probes due to its rigidity, which can reduce non-specific binding and improve selectivity. The this compound molecule is an ideal starting point for the modular synthesis of chemical probes.

The iodoethyl group serves as a convenient and highly reactive "handle" for attaching a wide range of functional moieties. Through simple nucleophilic substitution reactions, fluorescent dyes, quenchers, affinity tags, or photo-crosslinkers can be readily conjugated to the biphenyl core. This modularity allows for the rapid generation of a library of probes with diverse functions from a single, common intermediate. For example, an azide-containing fluorophore could be attached via a click chemistry-compatible linker synthesized from the iodoethyl group.

The biphenyl unit itself can contribute to the probe's function, for instance, by acting as a fluorophore or by participating in π-π stacking interactions with target molecules. By modifying the substituents on the biphenyl rings, the photophysical properties and binding affinity of the probe can be precisely tuned. This design flexibility is crucial for developing probes for specific applications, such as sensing metal ions or recognizing specific molecular architectures.

| Probe Component | Function | Attachment Chemistry |

| Fluorophore (e.g., Dansyl) | Reporter Group | Nucleophilic substitution on iodoethyl |

| Biotin | Affinity Tag | Amine alkylation of iodoethyl |

| Azide (B81097)/Alkyne | "Click" Handle | Multi-step conversion from iodoethyl |

Development of Machine Learning Models for Predicting Reactivity and Synthesis of this compound Analogues

Modern chemical research is increasingly benefiting from the application of machine learning (ML) to predict reaction outcomes and optimize synthetic routes. For a versatile compound like this compound and its potential derivatives, ML models can significantly accelerate the discovery and development of new materials and molecules.

ML models, such as neural networks and graph neural networks, can be trained on large datasets of chemical reactions to predict the reactivity of new compounds. For analogues of this compound, these models could predict the likelihood of success for a given reaction, estimate the reaction yield, and even suggest the optimal reaction conditions (catalyst, solvent, temperature). This predictive power can save significant time and resources in the lab by prioritizing high-probability reactions.

Furthermore, ML can be used in retrosynthetic analysis to devise the most efficient synthetic pathways to complex target molecules derived from this compound. By analyzing vast networks of known chemical reactions, these algorithms can propose novel and non-intuitive synthetic routes that a human chemist might overlook.

The development of such models requires large, high-quality datasets of reactions involving biphenyl compounds and alkyl iodides. As more experimental data is generated and curated, the accuracy and predictive power of these models will continue to improve, making them an indispensable tool in the exploration of the chemical space around this compound.

| Machine Learning Application | Predicted Outcome | Required Data |

| Reaction Yield Prediction | Quantitative Yield (%) | Reaction components, conditions, and experimental yields |

| Retrosynthesis | Synthetic Route | Database of known chemical reactions |

| Catalyst Selection | Optimal Catalyst | Catalyst structure, reaction conditions, and performance |

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Iodoethyl)-1,1'-biphenyl, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from methods used for its chloro- and bromoethyl analogs. A common approach involves nucleophilic substitution of a pre-functionalized biphenyl precursor (e.g., 4-(2-Chloroethyl)-1,1'-biphenyl) with potassium iodide (KI) in polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux .

- Key variables :

- Solvent choice : Acetone enhances iodide nucleophilicity but may require longer reaction times compared to DMF.

- Temperature : Elevated temperatures (~80–100°C) improve reaction kinetics but risk side reactions (e.g., elimination).

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) can accelerate substitution in biphasic systems.

- Yield optimization : Purification via silica gel chromatography or recrystallization from ethanol is recommended .

Basic: How does the C-I bond in this compound affect its chemical reactivity compared to chloro and bromo analogs?

The weaker C-I bond (bond dissociation energy ~55 kcal/mol) confers higher reactivity in nucleophilic substitution and radical-mediated reactions compared to C-Cl (~81 kcal/mol) and C-Br (~68 kcal/mol) bonds .

- Implications :

- Synthetic versatility : Iodoethyl derivatives undergo faster cross-coupling (e.g., Suzuki-Miyaura) and photochemical reactions.

- Stability challenges : Prone to light-induced degradation; storage under inert atmospheres and low temperatures is critical.

- Comparative data : In alkylation reactions, the iodo derivative reacts 5–10× faster than bromo analogs under identical conditions .

Advanced: What strategies mitigate purification challenges caused by the high reactivity of this compound?

- Chromatography : Use flash chromatography with hexane/ethyl acetate gradients to minimize exposure to light and moisture .

- Recrystallization : Ethanol or methanol at low temperatures (0–4°C) reduces decomposition risks.

- Handling : Conduct reactions under nitrogen/argon and use amber glassware to prevent photolytic cleavage of the C-I bond .

Advanced: How can computational modeling predict interactions of this compound with biological targets like DNA gyrases?

- Docking studies : Tools like AutoDock Vina can model binding to the ATP-binding pocket of bacterial DNA gyrase, correlating with experimental antimicrobial data .

- Molecular dynamics (MD) : Simulate the stability of iodine’s van der Waals interactions within hydrophobic enzyme pockets.

- Validation : Compare computational predictions with minimum inhibitory concentration (MIC) assays against E. coli and K. pneumoniae .

Basic: What spectroscopic techniques characterize this compound, and what key signals are expected?

- 1H NMR :

- Ethyl chain protons: δ 3.2–3.5 ppm (CH2I), δ 2.8–3.0 ppm (CH2 adjacent to biphenyl).

- Biphenyl aromatic protons: δ 7.3–7.6 ppm (multiplet) .

- 13C NMR :

- Iodoethyl carbon: δ 5–10 ppm (C-I).

- IR : C-I stretch at ~500–600 cm⁻¹ (weak intensity).

- Mass spectrometry : Molecular ion peak at m/z 308 (M⁺) .

Advanced: How does the antimicrobial efficacy of this compound differ from its chloro/bromo analogs?

- Mechanistic insight : The iodo derivative’s higher lipophilicity enhances membrane penetration, increasing DNA gyrase inhibition efficacy .

- Experimental data :

- E. coli MIC: this compound (2.5 µg/mL) vs. chloro analog (10 µg/mL).

- Contradiction note : Bromo analogs may show intermediate activity due to balanced electronegativity and bond stability .

Basic: What safety considerations apply when handling this compound?

- Toxicity : Potential thyroid disruption due to iodine release; use fume hoods and nitrile gloves .

- Waste disposal : Collect in halogen-specific waste containers to avoid environmental iodine contamination .

Advanced: How does the iodine substituent influence material science applications (e.g., liquid crystals)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.